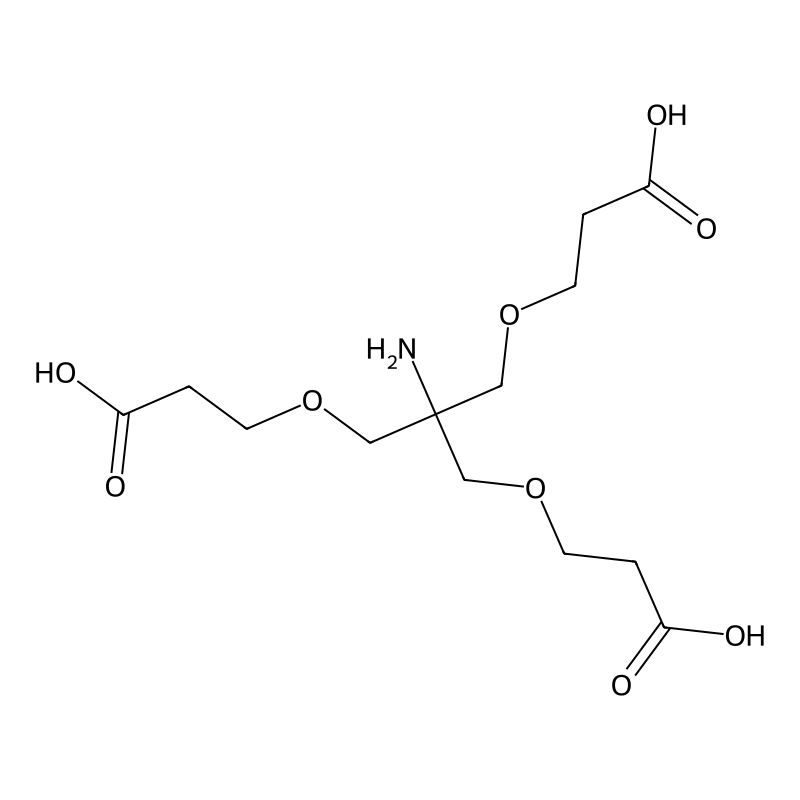Amino-Tri-(carboxyethoxymethyl)-methane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Linker molecule in Antibody-Drug Conjugates (ADCs):
- ATCM finds use as a cleavable linker in the synthesis of ADCs []. ADCs are therapeutic agents combining a monoclonal antibody with a cytotoxic payload. The linker connects the antibody, which targets specific cancer cells, to the cytotoxic drug.
- ATCM is a cleavable linker, meaning it can be designed to break apart under specific conditions within the targeted cells, releasing the cytotoxic drug and enhancing its potency [].
Linker molecule in PROTACs (Proteolysis Targeting Chimeras):
- ATCM can also function as a PEG-based linker in the development of PROTACs []. PROTACs are bivalent molecules containing ligands for two distinct proteins. One ligand binds to the target protein (protein marked for degradation), and the other binds to an E3 ubiquitin ligase, an enzyme complex that promotes protein degradation.
- By linking the target protein to the E3 ligase via ATCM, PROTACs recruit the cellular machinery to degrade the unwanted protein [].
Bioconjugation applications:
- ATCM's structure offers functionalities useful in bioconjugation reactions. It possesses a central amine group and three terminal carboxylic acid groups [].
- The terminal carboxylic acids can be linked to various biomolecules containing primary amine groups, forming stable amide bonds. This property allows researchers to attach payloads like drugs, imaging agents, or other functional molecules to biomolecules of interest [, ].
Important Note:
Amino-Tri-(carboxyethoxymethyl)-methane, also known by its chemical identifier 174362-95-9, is a synthetic compound primarily utilized as a cleavable linker in the development of antibody-drug conjugates (ADCs). This compound features three carboxyethoxymethyl groups attached to a central amine, which enhances its solubility and reactivity in biological systems. The unique structure allows it to facilitate the selective delivery of therapeutic agents to target cells, thereby improving the efficacy and reducing the systemic toxicity of anticancer drugs.
ATCM itself doesn't have a direct mechanism of action. Its role is to serve as a linker molecule in ADCs and PROTACs.
- In ADCs, ATCM connects an antibody (which recognizes specific cancer cells) to a cytotoxic drug (cell-killing agent). Once the ADC reaches the target cells, the linker cleaves, releasing the drug to kill the cancer cells [].
- In PROTACs, ATCM links a molecule targeting a specific protein (protein of interest) to an E3 ubiquitin ligase (enzyme that tags proteins for degradation). This tethering leads to the protein of interest being tagged for destruction by the cellular machinery, effectively removing it from the cell [].
- Information on specific safety hazards associated with ATCM is limited.
- As a research compound, it should be handled with standard laboratory precautions, including the use of personal protective equipment like gloves and eye protection.
- Since ATCM is likely involved in drug development, its safety profile would be thoroughly assessed during the development process of the ADC or PROTAC molecule it's a part of.
- Cleavage Reactions: The compound can undergo hydrolysis under physiological conditions, releasing the drug payload in a controlled manner.
- Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction allows for the incorporation of other functional groups, making it versatile for further modifications in drug development.
- Esterification and Amidation: The carboxylic acid groups can react with alcohols or amines to form esters or amides, respectively, which are useful for conjugating various biomolecules.
The biological activity of Amino-Tri-(carboxyethoxymethyl)-methane is primarily linked to its role as a linker in ADCs. These conjugates are designed to target specific cancer cells while minimizing damage to healthy tissue. The compound itself does not exhibit significant biological activity; rather, its effectiveness is derived from the drug moiety it carries. Studies have shown that ADCs utilizing this linker can significantly enhance therapeutic efficacy against various cancer types through targeted delivery .
The synthesis of Amino-Tri-(carboxyethoxymethyl)-methane typically involves several key steps:
- Starting Materials: The synthesis begins with commercially available precursors that contain amine and carboxylic acid functionalities.
- Formation of Carboxyethoxymethyl Groups: These groups are introduced through alkylation reactions involving ethylene glycol derivatives.
- Purification: The final product is purified using techniques such as chromatography to ensure high purity (>97%) for biological applications .
Amino-Tri-(carboxyethoxymethyl)-methane has several important applications:
- Antibody-Drug Conjugates: It serves as a crucial linker in the design of ADCs, enhancing their specificity and reducing off-target effects.
- Bioconjugation: The compound is used in various bioconjugation strategies to attach drugs or imaging agents to antibodies or other biomolecules.
- Research Tools: It aids in the development of experimental therapeutics and tools for studying cellular processes and drug delivery mechanisms .
Several compounds share structural similarities with Amino-Tri-(carboxyethoxymethyl)-methane, often used in similar applications. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Amino-Di-(carboxymethyl)-methane | Two carboxymethyl groups | Simpler structure; less effective as an ADC linker |
| Amino-Tri-(carboxylate)-methane | Three carboxylate groups | More acidic; may affect solubility |
| Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane | Azide group addition | Useful for click chemistry applications |
Amino-Tri-(carboxyethoxymethyl)-methane stands out due to its optimal balance between hydrophilicity and reactivity, making it particularly suitable for ADC applications where controlled release and stability are paramount .
Purity
XLogP3
Exact Mass
Appearance
Storage
Dates
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.








